molecular formula C10H12FNO2S B3055802 1-(3-Fluorophenyl)sulfonylpyrrolidine CAS No. 670272-02-3

1-(3-Fluorophenyl)sulfonylpyrrolidine

Cat. No.: B3055802
CAS No.: 670272-02-3
M. Wt: 229.27 g/mol
InChI Key: NOOFMTFZZNFBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)sulfonylpyrrolidine is a chemical compound with the molecular formula C10H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a sulfonylpyrrolidine structure

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)sulfonylpyrrolidine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluorobenzenesulfonyl chloride+PyrrolidineThis compound+HCl\text{3-Fluorobenzenesulfonyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} 3-Fluorobenzenesulfonyl chloride+Pyrrolidine→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Fluorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-(3-Fluorophenyl)sulfonylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including the modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(3-Fluorophenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)sulfonylpyrrolidine: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.

    1-(3-Chlorophenyl)sulfonylpyrrolidine: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s reactivity and interactions.

    1-(3-Methylphenyl)sulfonylpyrrolidine: The methyl group can influence the compound’s hydrophobicity and overall behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOFMTFZZNFBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358367
Record name 1-(3-fluorophenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670272-02-3
Record name 1-(3-fluorophenyl)sulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenyl)sulfonylpyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenyl)sulfonylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.